molecular formula C6H14N2O6S B1512932 Taurinamide succinate

Taurinamide succinate

Cat. No.: B1512932
M. Wt: 242.25 g/mol
InChI Key: RSGVYPCRVAZWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurinamide Succinate (CAS 1378969-27-7) is a chemical compound with the molecular formula C6H14N2O6S and a molecular weight of 242.250 g/mol . Its primary research application is as a critical synthetic intermediate in the preparation of Taurolidine, a broad-spectrum antimicrobial and antiendotoxic agent . Taurolidine is derived from the endogenous amino acid taurine and is studied for its use in preventing catheter-related infections and its potential anti-tumor properties . The mechanism of action for the final drug, Taurolidine, involves the liberation of methylol groups during its metabolism to taurinamide and taurine. These groups chemically react with and denature the complex polysaccharides and lipopolysaccharides in bacterial cell walls, as well as inactivate endotoxins and exotoxins . Researchers value this compound for its role in the efficient, industrially viable synthesis of high-purity Taurolidine, facilitating further studies into its antimicrobial and therapeutic applications . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H14N2O6S

Molecular Weight

242.25 g/mol

IUPAC Name

2-aminoethanesulfonamide;butanedioic acid

InChI

InChI=1S/C4H6O4.C2H8N2O2S/c5-3(6)1-2-4(7)8;3-1-2-7(4,5)6/h1-2H2,(H,5,6)(H,7,8);1-3H2,(H2,4,5,6)

InChI Key

RSGVYPCRVAZWJO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CS(=O)(=O)N)N

Origin of Product

United States

Research on Synthetic Methodologies of Taurinamide Succinate

Precursor Compounds and Starting Materials in Synthetic Routes

The synthesis of taurinamide succinate (B1194679) typically begins with a protected form of taurinamide, which is then deprotected and reacted with succinic acid.

Utilization of Protected Taurinamide Derivatives (e.g., Cbz-Taurinamide)

A common precursor in the synthesis of taurinamide succinate is N-benzyloxycarbonyl-taurinamide, also known as Cbz-Taurinamide. newdrugapprovals.orggoogleapis.com The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functional group of taurinamide. This protection strategy is crucial to prevent unwanted side reactions at the amine site during the initial stages of the synthesis. The Cbz group is stable under various reaction conditions but can be selectively removed under specific conditions, typically through catalytic hydrogenation. google.comwikipedia.org

The synthesis of Cbz-Taurinamide itself often starts from taurine (B1682933). googleapis.com One method involves reacting taurine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide, to form the sodium salt of Cbz-taurine. googleapis.comgoogleapis.com This intermediate is then converted to Cbz-Taurinamide. google.comgoogleapis.com For instance, the conversion of Cbz-taurine sodium salt to Cbz-Taurinamide can be achieved using reagents like phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2), followed by treatment with ammonia. google.comgoogleapis.com

Role of Succinic Acid as a Co-Reactant

Succinic acid plays a pivotal role as a co-reactant in the final step of this compound synthesis. newdrugapprovals.orggoogleapis.com After the deprotection of the taurinamide precursor, the resulting free taurinamide is reacted with succinic acid to form the desired salt. google.comgoogle.com The use of succinic acid to form an organic acid salt of taurinamide is advantageous over the use of inorganic acids, such as hydrochloric acid, which can lead to chloride ion contamination in the final product. google.comgoogleapis.com

The formation of the succinate salt offers several benefits. It provides a stable, crystalline solid that is easier to handle and purify. newdrugapprovals.org Moreover, the use of succinic acid has been found to result in higher yields and purer forms of the subsequent product, Taurolidine (B130013), compared to inorganic acid salts. google.comgoogleapis.com In one described process, after the hydrogenation of Cbz-Taurinamide is complete, succinic acid (1.0 equivalent) is added to the reaction mixture, and the solvent is distilled off to yield this compound as a white solid. newdrugapprovals.orggoogleapis.com

Catalytic Hydrogenation Processes in this compound Synthesis

Catalytic hydrogenation is a key step in the synthesis of this compound, specifically for the removal of the Cbz protecting group from Cbz-Taurinamide to yield taurinamide. google.comgoogle.com

Investigation of Catalyst Systems (e.g., Palladium-on-Carbon, Pearlman's Catalyst)

The choice of catalyst is critical for the efficiency and success of the hydrogenation reaction.

Palladium-on-Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenolysis of the Cbz group. wikipedia.orgsamaterials.com In a typical procedure, a suspension of Cbz-Taurinamide in a suitable solvent is subjected to hydrogenation in the presence of 10% Pd/C at a pressure of 45-50 psi. newdrugapprovals.orggoogleapis.com Pd/C is favored for its high activity, selectivity, and the relative ease of separation from the reaction mixture. samaterials.com However, the efficiency of Pd/C can be influenced by the solvent system, and in some cases, it may lead to slower reaction rates compared to other catalysts. google.com

Pearlman's Catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C): This catalyst is another effective option for the hydrogenation of Cbz-Taurinamide. google.com Research has shown that Pearlman's catalyst can accelerate the reaction speed and increase the yield compared to Pd/C. google.com It is particularly noted for providing a cleaner reaction. google.com The structure of Pearlman's catalyst is complex, consisting of nano-particulate hydrous palladium oxide on a carbon support. researchgate.net Studies comparing Pd/C and Pearlman's catalyst have found that the performance can vary depending on the substrate and reaction conditions. mdpi.com

A comparison of the two catalyst systems is presented in the table below:

Table 1: Comparison of Catalyst Systems in this compound Synthesis
Feature Palladium-on-Carbon (Pd/C) Pearlman's Catalyst (Pd(OH)₂/C)
Primary Use Removal of Cbz protecting group. wikipedia.org Removal of Cbz protecting group. google.com
Reported Advantages High activity and selectivity. samaterials.com Faster reaction rates, higher yields, cleaner reaction. google.com
Reported Disadvantages Potentially slower reaction rates than Pearlman's catalyst. google.com May be more expensive than Pd/C. orgsyn.org
Typical Conditions 10% Pd/C, 45-50 psi H₂. newdrugapprovals.org Used with hydrochloric acid in some syntheses. google.com

Solvent System Optimization in Hydrogenation Reactions

The choice of solvent significantly impacts the rate and outcome of the catalytic hydrogenation reaction. google.com For the hydrogenation of Cbz-Taurinamide, methanol (B129727) is a commonly used solvent. newdrugapprovals.orggoogleapis.com A suspension of Cbz-Taurinamide in methanol is prepared before the addition of the catalyst and subsequent hydrogenation. newdrugapprovals.org

The efficiency of hydrogenolysis with Pd/C can be strongly affected by the nature of the solvent, with the following ascending order of efficiency reported: Toluene (B28343) < Methanol < Ethanol < Tetrahydrofuran. google.com The solubility of hydrogen in the solvent is also a crucial factor, with yields of hydrogenation products increasing in the order of THF < hexanes << MeOH, which correlates with an increase in the solubility of H₂. mdpi.com The solvent can also influence the surface properties of the catalyst and the stability of reaction intermediates. osti.gov For instance, protic solvents like methanol can solvate hydrogen adatoms on the palladium surface, which can affect their reactivity. osti.gov

Condensation and Salt Formation Reactions in this compound Synthesis

The final stage in the synthesis of this compound involves the reaction of the deprotected taurinamide with succinic acid. newdrugapprovals.orggoogleapis.com This is an acid-base reaction that results in the formation of a salt. google.com

Following the catalytic hydrogenation of Cbz-Taurinamide and the removal of the catalyst by filtration, succinic acid is added directly to the reaction mixture containing the newly formed taurinamide. newdrugapprovals.orggoogleapis.com This in situ generation of the this compound salt is an efficient method that avoids the isolation of the free taurinamide, which can be unstable. google.comgoogleapis.com

The process typically involves adding one equivalent of succinic acid to the solution of taurinamide in the hydrogenation solvent (e.g., methanol). newdrugapprovals.orggoogleapis.com The solvent is then removed under vacuum, which causes the this compound to precipitate as a white solid. newdrugapprovals.orggoogleapis.com This method has been reported to produce the title compound in approximately 90% yield. newdrugapprovals.orggoogleapis.com The formation of the succinate salt is a type of condensation reaction where the amine group of taurinamide reacts with the carboxylic acid groups of succinic acid. wikipedia.orgebsco.com This process is favored as it yields a stable product and avoids the use of inorganic acids, which can introduce impurities. google.comgoogleapis.com

The table below summarizes the key steps in a typical synthesis of this compound.

Table 2: Key Steps in this compound Synthesis
Step Reactants Reagents/Catalysts Solvent Product
1. Protection Taurine Benzyl chloroformate, Sodium hydroxide Water, Toluene Cbz-Taurine sodium salt
2. Amidation Cbz-Taurine sodium salt PCl₅, POCl₃, or SOCl₂; Ammonia Toluene Cbz-Taurinamide
3. Deprotection (Hydrogenation) Cbz-Taurinamide 10% Pd/C or Pearlman's Catalyst, H₂ Methanol Taurinamide
4. Salt Formation Taurinamide Succinic acid Methanol This compound

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of this compound and its subsequent products, such as taurolidine, are critical steps in its synthesis to ensure high purity for research applications. Various methods have been developed, primarily focusing on crystallization, solvent extraction, and filtration.

The synthesis of this compound often involves the hydrogenation of a protected taurinamide precursor, such as Cbz-Taurinamide, in the presence of a palladium on carbon (Pd/C) catalyst. newdrugapprovals.org After the reaction, the catalyst is typically removed by filtration. newdrugapprovals.org The resulting taurinamide is then reacted with succinic acid. newdrugapprovals.org The solvent is subsequently distilled off under vacuum to yield this compound as a white solid. newdrugapprovals.org

A common route to obtaining taurinamide involves the conversion of Cbz-taurine sodium salt to Cbz-Taurinamide, followed by hydrogenation to remove the Cbz protecting group. google.comgoogle.com The resulting taurinamide is then converted to its succinate salt. google.comgoogle.com

For the purification of related compounds derived from this compound, such as taurolidine, precipitation and recrystallization are key techniques. Taurolidine can be dissolved in a suitable non-aqueous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylacetamide (DMAc), or dimethylformamide (DMF). newdrugapprovals.orgnewdrugapprovals.org Precipitation can be induced, sometimes with the aid of an anti-solvent such as toluene, ethyl acetate (B1210297), or dichloromethane, to maximize the yield of the purified product. newdrugapprovals.orgnewdrugapprovals.org The resulting solid is then collected by filtration and washed. newdrugapprovals.orgnewdrugapprovals.org This process has been shown to yield taurolidine with a purity greater than 99.5%. googleapis.com

Liquid-liquid extraction is another technique employed, for instance, in the work-up of Cbz-Taurinamide synthesis, where the aqueous layer is extracted with solvents like ethyl acetate to isolate the product. newdrugapprovals.orgnewdrugapprovals.org

Table 1: Purification Techniques and Conditions

Step Compound Technique Solvents/Reagents Outcome Reference
1 This compound Distillation Methanol Isolation of white solid newdrugapprovals.org
2 Taurolidine Precipitation/Recrystallization DMSO (solvent), Toluene (anti-solvent) >99.5% purity google.comgoogleapis.com
3 Cbz-Taurinamide Extraction Ethyl Acetate, Toluene Isolation of intermediate newdrugapprovals.orgnewdrugapprovals.org
4 This compound Filtration - Removal of Pd/C catalyst newdrugapprovals.org

Comparative Analysis of Synthetic Pathways for Research Purity

The choice of synthetic pathway for this compound significantly impacts the purity of the final product, a crucial factor for research purposes. Different routes have been explored to minimize impurities and simplify purification processes.

One major pathway involves the use of taurinamide hydrochloride as a precursor. However, this method has a significant drawback: the carry-over of chloride ions into the final product. google.comgoogle.com Achieving the stringent specification for chloride content (often less than 500 ppm) is difficult and can lead to significant yield loss during purification. google.com

To circumvent the issue of chloride contamination, alternative synthetic routes using organic acid salts of taurinamide have been investigated. google.com Salts such as oxalate, citrate, fumarate, maleate, malate, and succinate were found to yield purer taurolidine (a direct derivative) compared to inorganic acid salts. google.com Among these, this compound was identified as the most suitable salt for the conversion. google.com

Another pathway begins with a phthalimide-protected taurine, but this process uses hydrazine (B178648) hydrate (B1144303) for deprotection. google.com While effective at a lab scale, this method results in poor yields and difficulties in separating the product from hydrazine residuals at a commercial scale. google.com The use of β-aminoethanesulfonylazide is another alternative, but handling organic azides on a large scale is inherently risky due to their explosive nature. google.comgoogle.com

A more refined and industrially viable pathway starts with the protection of taurine with a carboxybenzyl (Cbz) group to form Cbz-taurine. google.comgoogle.com This intermediate is then converted to Cbz-taurinamide. google.comgoogle.com The Cbz group is subsequently removed via catalytic hydrogenation to yield taurinamide, which is then converted to this compound in situ by adding succinic acid. newdrugapprovals.orggoogleapis.com This method avoids the issues associated with chloride ions and hazardous reagents. The hydrogenation step itself can be optimized; for instance, using Pearlman's catalyst (Pd(OH)₂) instead of Pd/C has been shown to accelerate the reaction and increase the yield. google.com

Table 2: Comparison of Synthetic Pathways for Purity

Starting Material/Intermediate Key Reagents/Steps Advantages Disadvantages/Impurities Reference
Taurinamide Hydrochloride Formaldehyde (B43269) Direct conversion Chloride ion contamination google.comgoogle.com
Phthalimide-protected Taurine Hydrazine hydrate Avoids chloride Poor yields, hydrazine residuals google.com
β-aminoethanesulfonylazide - - Explosive nature of azide google.comgoogle.com
Cbz-Taurinamide Pd/C, H₂, Succinic Acid High purity, avoids chloride and hazardous reagents Potential for residual solvents like toluene and DMSO newdrugapprovals.orggoogleapis.comgoogle.com
Cbz-Taurinamide Pd(OH)₂, HCl Faster reaction, higher yield, uses less toxic solvents (acetone) - google.com

Stereochemical Considerations in Amide-Succinate Synthesis

The synthesis of amide-succinate compounds can involve the formation of new chiral centers, making stereochemical control a critical consideration. While taurinamide itself is achiral, the principles of stereoselective synthesis are highly relevant in the broader context of creating substituted succinate derivatives.

In the synthesis of chiral succinate derivatives, asymmetric induction is a common strategy. This can be achieved by using chiral auxiliaries. For example, chiral auxiliaries like (1S, 2R, 5R)-menthol and L-(+)-1-phenylethylamine have been used to synthesize chiral mono- and di-menthol esters and mono-amides of succinic acid. researchgate.net Metalation of these chiral esters and amides followed by quenching with alkyl halides can generate a new chiral center at the α-position with a degree of stereoselectivity. researchgate.net

Another approach involves the alkylation of enolates derived from chiral N-acyloxazolidinone imides with bromoacetate (B1195939) to afford 2-substituted succinate derivatives with high selectivity. researchgate.net This method provides a general route to enantiomerically pure β-substituted amino acids following hydrolysis and Curtius rearrangement. researchgate.net

In the context of more complex molecules containing amide-succinate linkages, the stereochemistry of the components can significantly influence the properties of the final product. For instance, in the synthesis of EuDOTA-tetraamide complexes, where the amide side chains are derived from aspartic acid (a substituted succinic acid), it was found that the stereochemistry of the amide side chains affects the water exchange rates of the final complex. nih.gov An initial synthesis attempt resulted in a mixture of stereoisomers due to racemization of (S)-aspartate diethyl ester during the procedure, highlighting the importance of maintaining stereochemical integrity throughout the synthesis. nih.gov

While the direct synthesis of this compound from taurinamide and succinic acid does not introduce chirality, the broader field of amide-succinate synthesis heavily relies on stereocontrolled methods to produce specific enantiomers or diastereomers, which is crucial for their application in areas like medicinal chemistry and materials science. researchgate.netfigshare.com

Analytical Research Methodologies for Taurinamide Succinate and Derivatives

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic methods are indispensable for the structural confirmation and characterization of Taurinamide succinate (B1194679). Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR would be used to confirm the identity and purity of Taurinamide succinate.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in both the taurinamide and succinate moieties. The taurinamide portion would likely exhibit two triplet signals for the adjacent methylene (B1212753) (-CH₂-) groups of the ethyl chain. The succinate portion, being symmetrical, would display a single sharp singlet for its two equivalent methylene groups (-CH₂-). Integration of these signals would confirm the stoichiometric ratio between the taurinamide and succinate components.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Moiety Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Taurinamide -CH₂-SO₂NH₂ ~3.3 - 3.5 (triplet) ~50 - 55
-CH₂-CH₂SO₂NH₂ ~3.0 - 3.2 (triplet) ~35 - 40
-C=O - ~170 - 175
Succinate -CH₂- ~2.4 - 2.6 (singlet) ~30 - 35

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected peaks would include:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and amide groups.

C=O Stretching: A strong absorption peak around 1640-1680 cm⁻¹ for the amide carbonyl group and another strong band around 1550-1610 cm⁻¹ for the carboxylate (COO⁻) of the succinate.

S=O Stretching: Strong, characteristic peaks for the symmetric and asymmetric stretching of the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the methylene groups.

This pattern of absorption bands provides a molecular fingerprint, helping to confirm the presence of the essential functional groups that constitute this compound.

Electrochemical and Potentiometric Titration Methods

Electrochemical methods offer sensitive and selective means for the analysis of amine-containing compounds like this compound. These techniques are predicated on the oxidation or reduction of the analyte at an electrode surface, providing quantitative information based on the measured current or potential.

One prominent electrochemical technique is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) . This method is particularly useful for the analysis of primary aliphatic amines. For compounds that are not electroactive in their native form, a pre-column derivatization step can be employed. For instance, derivatization with 2,5-dihydroxybenzaldehyde (B135720) allows for the electrochemical oxidation of aliphatic amines at a porous graphite (B72142) electrode, with detection at an oxidation potential of +0.5 V. This approach has demonstrated linearity in the range of 50 to 200 ng/ml and a limit of detection (LOD) of less than 3 ng/mL for some amines.

Cyclic Voltammetry (CV) is another valuable electrochemical tool for studying the oxidation mechanisms of aliphatic amines (primary, secondary, and tertiary). By scanning the potential of an electrode and measuring the resulting current, CV can provide insights into the redox behavior of this compound. The electrochemical oxidation of amines can be facilitated by using modified electrodes. For example, a TEMPO-modified graphite electrode has been used for the electrocatalytic oxidation of amines. The electrochemical oxidation of secondary and tertiary amines, as well as isopropylamine, can be achieved under physiological conditions using nitroxyl (B88944) radical catalysts like NNO, which can act as an electrochemical analysis probe.

Potentiometric titration is a classical analytical method that can be applied to the quantification of this compound. This technique involves the titration of the amine functionality with a standard acid, monitoring the change in potential using an ion-selective electrode or a pH electrode. The endpoint of the titration, which corresponds to the equivalence point, can be determined from the inflection point of the titration curve. While specific methods for this compound are not detailed in the available literature, the general principles of amine titration are well-established. For instance, potentiometric sensors have been developed for the determination of various pharmaceuticals in different matrices. The use of a double junction Ag/AgCl reference electrode in conjunction with a suitable working electrode allows for precise measurement of electromotive force (emf) values.

The table below summarizes key aspects of these electrochemical and potentiometric methods.

Analytical MethodPrincipleApplication for this compound AnalysisKey Parameters
HPLC with Electrochemical Detection (HPLC-ED) Separation by HPLC followed by electrochemical detection of the analyte.Quantification of this compound, potentially after derivatization to enhance electrochemical activity.Oxidation potential, mobile phase composition, derivatizing agent.
Cyclic Voltammetry (CV) Measurement of the current that develops in an electrochemical cell under conditions where voltage is varied linearly with time.Investigation of the redox properties and oxidation mechanism of the amine group in this compound.Scan rate, electrode material (e.g., glassy carbon), supporting electrolyte.
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of the volume of added titrant.Quantitative determination of the amine content in this compound samples by acid-base titration.Titrant concentration, electrode selection, endpoint determination method.

Techniques for Assessing Purity and Impurity Profiles in Research Samples

Ensuring the purity of research samples of this compound is critical for the reliability and reproducibility of scientific investigations. A variety of analytical techniques are employed to separate, identify, and quantify impurities that may be present. Impurity profiling is a key aspect of pharmaceutical analysis, aiming to detect, identify, and quantify both organic and inorganic impurities, as well as residual solvents.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of small molecule drugs. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities. Reversed-phase HPLC (RP-HPLC) is a widely used mode, often employing C8 or C18 columns. A typical HPLC system for impurity profiling would consist of a gradient elution with a mobile phase of mixed solvents, coupled with a UV or photodiode array (PDA) detector. The chromatogram generated allows for the quantification of the main peak (this compound) and any impurity peaks based on their area percentages.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful hyphenated techniques for both the detection and structural elucidation of impurities. After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) information, which can reveal the molecular weight of impurities. This is invaluable for identifying process-related impurities (from starting materials, intermediates, or by-products) and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents that may remain from the synthesis process.

Other techniques that contribute to a comprehensive purity and impurity profile include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the main compound and can be used to identify and quantify impurities without the need for reference standards for each impurity (quantitative NMR or qNMR).

Fourier Transform Infrared Spectroscopy (FTIR) : Used for the identification of the main compound by comparing its spectrum to a reference standard. It can also indicate the presence of functional groups associated with certain impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This technique is employed for the detection and quantification of trace inorganic impurities, such as residual catalysts or heavy metals.

The following table outlines common analytical techniques and their roles in assessing the purity of this compound research samples.

Analytical TechniquePurpose in Purity and Impurity ProfilingTypes of Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantification of purity and known/unknown impurities.Process-related impurities, degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown impurities.Process-related impurities, degradation products, metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Residual solvents, volatile by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the active substance and identification of impurities.Isomers, structurally similar impurities.
Fourier Transform Infrared Spectroscopy (FTIR) Identification of the compound and detection of functional group impurities.Impurities with distinct functional groups.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection of elemental impurities.Heavy metals, residual catalysts.

In Vitro Stability Profiling of this compound and its Metabolites

In vitro stability profiling is a crucial step in early drug discovery and development to assess the intrinsic stability of a compound and to identify potential metabolic liabilities. For this compound, this involves evaluating its stability under various physiological and stress conditions and identifying the metabolites formed.

Forced degradation studies are conducted to understand the degradation pathways of a drug substance under stress conditions such as heat, light, humidity, and different pH values (acidic, basic, and neutral). These studies help in the development of stability-indicating analytical methods, which are capable of separating the degradation products from the parent drug. The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound. For biopharmaceuticals, a range of stress conditions including temperature, pH, light, oxidation, and mechanical stress are employed to accelerate degradation.

Metabolic stability is typically assessed by incubating the compound with liver microsomes (from human or animal species), hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine its intrinsic clearance and half-life. Sulfonamides, while generally considered resistant to metabolic cleavage, can undergo hydrolysis, especially in electron-deficient aryl sulfonamides, which can lead to the formation of glutathione (B108866) (GSH) adducts. The metabolic stability of sulfonamides can be influenced by their structural features; for example, the introduction of certain substituents can either increase or decrease metabolic stability.

Metabolite identification is the process of elucidating the chemical structures of the metabolites formed during in vitro (and in vivo) studies. This is predominantly carried out using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). By comparing the mass spectra of the parent drug and its metabolites, and by analyzing the fragmentation patterns, the sites of metabolic modification can be determined. For amine-containing compounds, derivatization techniques can be used to improve their detection and quantification in complex biological matrices.

The table below summarizes the key aspects of in vitro stability profiling for this compound.

Study TypePurposeMethodologyKey Endpoints
Forced Degradation To identify potential degradation products and pathways; to develop stability-indicating methods.Exposure of this compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analysis by HPLC or LC-MS.Percentage of degradation, number and identity of major degradants.
Metabolic Stability (e.g., Microsomal Stability Assay) To assess the susceptibility of this compound to metabolism by liver enzymes.Incubation of the compound with liver microsomes and cofactors. Quantification of the remaining parent compound over time by LC-MS/MS.In vitro half-life (t½), intrinsic clearance (Clint).
Metabolite Identification To determine the chemical structures of metabolites formed.Incubation with metabolically active systems (e.g., hepatocytes, microsomes), followed by analysis using LC-HRMS to detect and characterize metabolites.Identification of metabolic soft spots and major metabolic pathways (e.g., oxidation, conjugation).

Q & A

Q. What are the critical parameters influencing the synthesis of Taurinamide succinate-based polymers, and how are they optimized in experimental design?

Methodological Answer: Experimental design (DoE) is critical for optimizing synthesis parameters. For polybutylene succinate (PBS)-based polymers, factors such as solution concentration , air pressure , and flow rate significantly influence fiber diameter during solution blow spinning (SBS). A full factorial design (3 factors, 3 levels) can identify interactions between variables. For example, a study found optimal conditions at 9 wt% PBS concentration, 4 bar pressure, and 80 mL/h flow rate, yielding fibers with diameters ranging from 156 nm to 315 nm . Researchers should use ANOVA to determine statistically significant factors (e.g., solution concentration had the highest impact on fiber diameter) and validate results through iterative testing .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in pharmaceutical applications?

Methodological Answer: Key characterization methods include:

  • Scanning Electron Microscopy (SEM) for morphological analysis (e.g., fiber diameter distribution).
  • Water Contact Angle Measurements to assess hydrophobicity (e.g., PBS nonwovens showed a contact angle of 119°, indicating hydrophobic properties) .
  • Pharmacokinetic Profiling (e.g., measuring Cₘₐₓ, Tₘₐₓ, and AUC for metabolites like taurinamide and taurultam). Reproducibility requires standardized protocols for sample preparation (e.g., fixed infusion durations in pharmacokinetic studies) and triplicate measurements to account for variability .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing contradictory pharmacokinetic data between Taurinamide and its metabolites in clinical studies?

Methodological Answer: Contradictions often arise from differences in infusion duration or metabolic pathways . For instance, shortening taurolidine infusion time from 2 hours to 0.5 hours increased taurultam’s Cₘₐₓ by 40% but had minimal impact on taurinamide’s pharmacokinetics . To resolve discrepancies:

  • Use population pharmacokinetic modeling to account for inter-subject variability.
  • Conduct metabolite stability assays under physiological conditions (e.g., pH, temperature).
  • Validate findings against in vitro models (e.g., hepatic microsomes) to isolate enzyme-specific effects .

Q. How can a full factorial design be implemented to investigate interaction effects between process variables in this compound nanoparticle fabrication?

Methodological Answer: A 3³ full factorial design (27 experimental runs) evaluates three factors (e.g., polymer concentration, stirring speed, solvent ratio) at three levels. Steps include:

  • Variable Selection : Prioritize factors with known impacts (e.g., concentration dominates fiber diameter in SBS) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships and identify optimal parameter combinations.
  • ANOVA Validation : Confirm significance (p < 0.05) of main effects and interactions. For example, air pressure and flow rate interactions in SBS significantly affect fiber uniformity .
  • Cost-Benefit Analysis : Balance optimal conditions with scalability (e.g., higher pressure may improve quality but increase energy costs).

Data Contradiction Analysis

Q. How should researchers address conflicting results in degradation studies of this compound-based materials?

Methodological Answer: Contradictions may stem from environmental variables (e.g., pH, microbial activity) or material composition . To resolve:

  • Perform accelerated aging studies under controlled conditions (e.g., ISO 14855 for compostability).
  • Use FTIR or NMR to track structural changes and identify degradation byproducts.
  • Compare datasets using multivariate analysis (e.g., PCA) to isolate dominant degradation drivers .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions for this compound studies?

Methodological Answer: Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) or FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential, Systematic) criteria. For example:

  • Population: Healthy volunteers vs. preclinical models.
  • Intervention: Varying infusion rates of taurolidine.
  • Outcome: Taurinamide bioavailability.
  • Time: Short-term vs. long-term metabolic tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.